3,5-dimethyl-4-(p-tolylthio)-1-((2,4,6-triisopropylphenyl)sulfonyl)-1H-pyrazole
Description
This compound belongs to the pyrazole family, characterized by a five-membered aromatic ring with two nitrogen atoms. Its structure includes a 1H-pyrazole core substituted with:
- 3,5-dimethyl groups (electron-donating alkyl substituents).
- 4-(p-tolylthio) (a para-methylphenylthio group at position 4).
- 1-((2,4,6-triisopropylphenyl)sulfonyl) (a bulky sulfonyl group at position 1).
The molecular formula is C27H36N2O2S2, with a molecular weight of 508.75 g/mol. The bulky 2,4,6-triisopropylphenyl sulfonyl group imparts steric hindrance, influencing crystallinity and reactivity .
Properties
IUPAC Name |
3,5-dimethyl-4-(4-methylphenyl)sulfanyl-1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O2S2/c1-16(2)22-14-24(17(3)4)27(25(15-22)18(5)6)33(30,31)29-21(9)26(20(8)28-29)32-23-12-10-19(7)11-13-23/h10-18H,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPDAINSSGOTJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N(N=C2C)S(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-4-(p-tolylthio)-1-((2,4,6-triisopropylphenyl)sulfonyl)-1H-pyrazole typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Core: This can be achieved through the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as pyridine.
Thioether Formation: The p-tolylthio group can be attached through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the pyrazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings and the pyrazole core can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s potential biological activity can be explored in drug discovery, particularly for its interactions with biological targets such as enzymes or receptors.
Medicine
Due to its structural complexity, it may exhibit pharmacological properties that could be harnessed in the development of new therapeutic agents.
Industry
In materials science, the compound could be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3,5-dimethyl-4-(p-tolylthio)-1-((2,4,6-triisopropylphenyl)sulfonyl)-1H-pyrazole exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, altering their activity through binding interactions. The sulfonyl and thioether groups could play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
Compound A : 4-((4-Chlorophenyl)thio)-3,5-dimethyl-1-((2,4,6-triisopropylphenyl)sulfonyl)-1H-pyrazole (C26H33ClN2O2S2, MW: 505.13 g/mol)
- Key Differences :
- Substituent at position 4 : Chlorine (electron-withdrawing) vs. methyl (electron-donating) in the target compound.
- Impact :
- Lipophilicity : The p-tolyl group (logP ≈ 3.5) is more lipophilic than the chlorophenyl group (logP ≈ 2.9), affecting solubility and bioavailability.
| Property | Target Compound | Compound A |
|---|---|---|
| Molecular Weight | 508.75 | 505.13 |
| Substituent (Position 4) | p-Tolylthio | Chlorophenylthio |
| logP (Predicted) | ~3.5 | ~2.9 |
Compound B : N-α-(2,4,6-Triisopropylphenyl-sulfonyl)-3-hydroxyamidino-(L)-phenylalanine-4-ethoxycarbonylpiperazide
- Shared Feature : The 2,4,6-triisopropylphenyl sulfonyl group.
- Comparison :
- While Compound B is a peptide derivative, the bulky sulfonyl group similarly enhances steric hindrance, reducing enzymatic degradation. This suggests the target compound may also exhibit stability in biological matrices.
Crystallographic and Solid-State Properties
The 2,4,6-triisopropylphenyl group in the target compound and its analogs introduces challenges in crystallography due to steric bulk. Both SHELX and SIR97 software are widely used for refining such structures . Key observations:
- Crystal Packing : Bulky substituents disrupt close packing, leading to lower melting points compared to less hindered analogs.
- Refinement Parameters: High displacement parameters (Ueq) for triisopropylphenyl groups are common, as noted in SHELX-refined structures .
Biological Activity
The compound 3,5-dimethyl-4-(p-tolylthio)-1-((2,4,6-triisopropylphenyl)sulfonyl)-1H-pyrazole represents a significant class of pyrazole derivatives known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H24N2O2S2
- Molecular Weight : 364.52 g/mol
- IUPAC Name : this compound
Pharmacological Activity
The biological activity of pyrazole derivatives has been extensively studied. The following table summarizes key findings related to the pharmacological effects of compounds similar to 3,5-dimethyl-4-(p-tolylthio)-1H-pyrazole:
Synthesis Methods
The synthesis of 3,5-dimethyl-4-(p-tolylthio)-1H-pyrazole typically involves multi-step organic reactions. Recent studies have focused on solvent-free methods and the use of novel catalysts to enhance yield and reduce environmental impact.
Example Synthesis Pathway
- Starting Materials : 3,5-dimethylpyrazole and p-tolylthio compounds.
- Reagents : Sulfonyl chlorides and bases (e.g., triethylamine).
- Procedure :
- Mix the pyrazole derivative with the p-tolylthio compound in the presence of a base.
- Add sulfonyl chloride dropwise while stirring.
- Allow the reaction to proceed under controlled temperature.
- Purify the product via recrystallization or chromatography.
Case Study 1: Anti-inflammatory Activity
A study evaluated several pyrazole derivatives for their anti-inflammatory properties using in vitro assays measuring TNF-α and IL-6 levels. The compound demonstrated up to 85% inhibition of TNF-α , indicating strong anti-inflammatory potential comparable to established drugs like dexamethasone.
Case Study 2: Antimicrobial Efficacy
Research on antimicrobial activity showcased that compounds derived from similar pyrazole frameworks exhibited significant efficacy against Gram-positive and Gram-negative bacteria. The presence of specific functional groups was found to enhance antibacterial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
